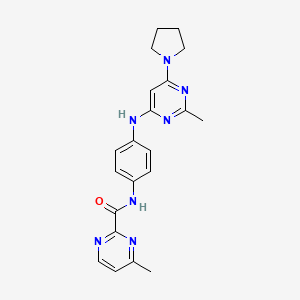
4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide primarily targets specific kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and survival. By inhibiting these kinases, this compound can modulate aberrant signaling pathways often associated with diseases such as cancer .
Mode of Action
This compound binds to the ATP-binding site of its target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that promote cell proliferation and survival. As a result, this compound effectively halts the progression of disease states driven by these kinases .
Biochemical Pathways
The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle regulation, apoptosis, and metabolism. By inhibiting key kinases within these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in tissues, with a preference for tumor tissues due to enhanced permeability and retention effects. Metabolism primarily occurs in the liver, and the compound is excreted via the kidneys. These properties ensure that this compound maintains effective concentrations at the target sites .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. By targeting specific kinases, the compound disrupts critical signaling pathways, leading to reduced tumor cell viability and enhanced sensitivity to other therapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy. Therefore, understanding these factors is crucial for optimizing the use of this compound in clinical settings .
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
属性
IUPAC Name |
4-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-14-9-10-22-20(23-14)21(29)27-17-7-5-16(6-8-17)26-18-13-19(25-15(2)24-18)28-11-3-4-12-28/h5-10,13H,3-4,11-12H2,1-2H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWORXSPBSUUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
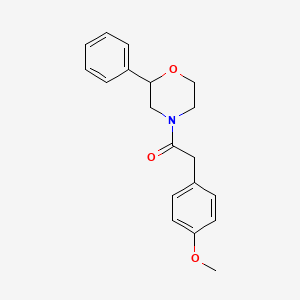
![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)
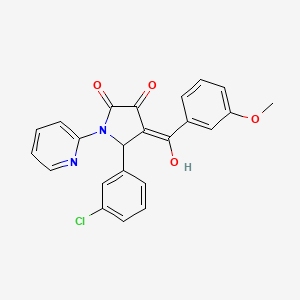

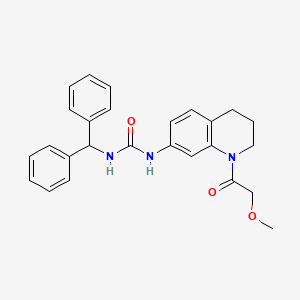

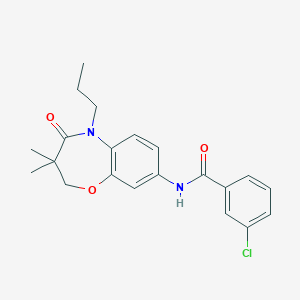
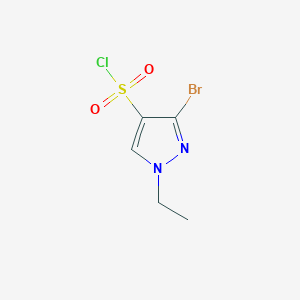

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)
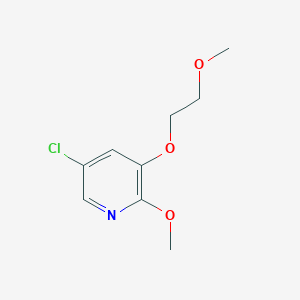
![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)
![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)
